2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0691021
InChI:
InChI=1S/C20H22N4O2S/c1-12(2)16-7-5-15(6-8-16)9-22-23-17(25)10-24-11-21-19-18(20(24)26)13(3)14(4)27-19/h5-9,11-12H,10H2,1-4H3,(H,23,25)/b22-9-
SMILES:
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C
Molecular Formula:
C20H22N4O2S
Molecular Weight:
382.5 g/mol
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide
CAS No.:
Cat. No.: VC0691021
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O2S |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C20H22N4O2S/c1-12(2)16-7-5-15(6-8-16)9-22-23-17(25)10-24-11-21-19-18(20(24)26)13(3)14(4)27-19/h5-9,11-12H,10H2,1-4H3,(H,23,25)/b22-9- |
| Standard InChI Key | XISUTPQXZSZZDF-AFPJDJCSSA-N |
| Isomeric SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)N/N=C\C3=CC=C(C=C3)C(C)C)C |
| SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator